molecular formula C₈H₁₅NO₃ B1159019 6,6'-Dihydroxypregabalin Lactam

6,6'-Dihydroxypregabalin Lactam

Cat. No.: B1159019
M. Wt: 173.21
Attention: For research use only. Not for human or veterinary use.
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Description

6,6'-Dihydroxypregabalin Lactam is a synthetic impurity associated with pregabalin, a widely used anticonvulsant and neuropathic pain therapeutic. Structurally, it is characterized by a pyrrolidinone lactam ring substituted with hydroxyl groups at the 6 and 6' positions (molecular formula: C₈H₁₅NO₃, molecular weight: 173.21 g/mol) . This compound is critical in pharmaceutical quality control, as impurities like lactam derivatives can arise during synthesis or storage of pregabalin formulations. Its identification and characterization are essential for ensuring drug safety and regulatory compliance .

Properties

Molecular Formula

C₈H₁₅NO₃

Molecular Weight

173.21

Synonyms

4-(3-Hydroxy-2-(hydroxymethyl)propyl)pyrrolidin-2-one; 

Origin of Product

United States

Comparison with Similar Compounds

Pregabalin Lactam (4-Isobutylpyrrolidin-2-one)

  • Molecular Formula: C₈H₁₃NO
  • Molecular Weight : 155.20 g/mol
  • Key Features :
    • Lacks hydroxyl groups at the 6 and 6' positions.
    • Classified as a racemic impurity (Impurity A) in pregablin formulations .
  • Both compounds share the pyrrolidinone lactam core, but substituents dictate their reactivity and stability under storage conditions .

Bis-t-butyldimethylsilyl 6,6’-Dihydroxypregabalin Lactam

  • Molecular Formula: C₂₀H₄₃NO₃SiO₂
  • Molecular Weight : 401.73 g/mol
  • Key Features :
    • A silyl-protected derivative of 6,6'-Dihydroxypregabalin Lactam.
    • The t-butyldimethylsilyl groups enhance lipophilicity, making it more suitable for chromatographic analysis .
  • Functional Differences :
    • The protective groups mask hydroxyl moieties, altering its chemical behavior in analytical workflows compared to the parent compound .

β-Lactam-Based Inhibitors (e.g., FabG4 Inhibitors)

  • Representative Example : β-Lactam derivatives with IC₅₀ values as low as 15.2 ± 0.5 µM against Mycobacterium smegmatis .
  • Key Features: Contain a four-membered β-lactam ring, distinct from the five-membered pyrrolidinone lactam in this compound. Primarily target bacterial enzymes (e.g., FabG4) via NADH binding site interactions .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Functional Role
This compound C₈H₁₅NO₃ 173.21 Pyrrolidinone lactam with 6,6'-OH Pregabalin impurity; stability marker
Pregabalin Lactam (Impurity A) C₈H₁₃NO 155.20 Pyrrolidinone lactam without OH Synthetic byproduct; racemic impurity
Bis-t-butyldimethylsilyl derivative C₂₀H₄₃NO₃SiO₂ 401.73 Silyl-protected hydroxyl groups Analytical reference standard
β-Lactam FabG4 Inhibitor Variable ~300–400 Four-membered β-lactam ring Antibacterial; enzyme inhibition

Research Findings and Implications

  • Stability and Reactivity: The hydroxyl groups in this compound increase its susceptibility to oxidation compared to non-hydroxylated lactams like Pregabalin Lactam . Silylated derivatives (e.g., Bis-t-butyldimethylsilyl) are more stable in chromatographic analyses, aiding in impurity quantification .
  • Its pharmacological effects, if any, remain unstudied . Pregabalin itself modulates calcium channels (α2δ subunit), but structural modifications in its lactam impurities likely negate this activity .
  • Analytical Relevance :

    • This compound is detectable via LC-MS/MS, similar to other pregabalin impurities, but requires distinct protocols due to its polar hydroxyl groups .

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